4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole
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Overview
Description
4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.23588 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a 4,5-dimethyl-2-hydroxybenzoyl group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole typically involves the reaction of 4,5-dimethyl-2-hydroxybenzoyl chloride with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4,5-Dimethyl-2-oxobenzoyl)pyrazole.
Reduction: Formation of 4-(4,5-Dimethyl-2-hydroxybenzyl)pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways due to its ability to form hydrogen bonds and participate in π-π interactions. The hydroxyl and carbonyl groups in the compound can interact with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazoline: A reduced form of the compound with similar structural properties.
4-(4,5-Dimethyl-2-oxobenzoyl)pyrazole: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
4-(4,5-Dimethyl-2-hydroxybenzyl)pyrazole: A reduced form of the compound with a benzyl group instead of a benzoyl group.
Uniqueness
4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of both hydroxyl and carbonyl functional groups. This combination of features gives it distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
(2-hydroxy-4,5-dimethylphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-10(11(15)4-8(7)2)12(16)9-5-13-14-6-9/h3-6,15H,1-2H3,(H,13,14) |
InChI Key |
OQLZGXYVFIPBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C2=CNN=C2 |
Origin of Product |
United States |
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